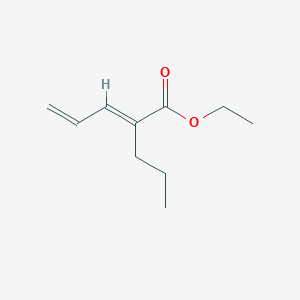

2,4-Pentadienoic acid, 2-propyl-, ethyl ester

CAS No.:

Cat. No.: VC16560364

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O2 |

|---|---|

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | ethyl (2E)-2-propylpenta-2,4-dienoate |

| Standard InChI | InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3/b9-7+ |

| Standard InChI Key | MJXKYSPVKPCALE-VQHVLOKHSA-N |

| Isomeric SMILES | CCC/C(=C\C=C)/C(=O)OCC |

| Canonical SMILES | CCCC(=CC=C)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound is systematically named ethyl (2E)-2-propylpenta-2,4-dienoate, reflecting its esterification of the carboxylic acid group in 2-propyl-2,4-pentadienoic acid. Its molecular formula is C₁₀H₁₆O₂, derived by replacing the acidic hydroxyl group (-OH) of the parent acid (C₈H₁₂O₂) with an ethoxy group (-OCH₂CH₃) .

Table 1: Comparative Molecular Properties

| Property | 2-Propyl-2,4-pentadienoic Acid | 2-Propyl-2,4-pentadienoic Acid Ethyl Ester |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | C₁₀H₁₆O₂ |

| Molecular Weight (g/mol) | 140.18 | 168.23 |

| IUPAC Name | (2E)-2-propylpenta-2,4-dienoic acid | Ethyl (2E)-2-propylpenta-2,4-dienoate |

| SMILES | CCC/C(=C\C=C)C(=O)O | CCC/C(=C\C=C)C(=O)OCC |

Synthesis and Manufacturing

Esterification of the Parent Acid

The ethyl ester is likely synthesized via acid-catalyzed esterification of 2-propyl-2,4-pentadienoic acid with ethanol:

where R represents the 2-propylpenta-2,4-dienoyl moiety. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts .

Alternative Routes

Patented methods for synthesizing 2,4-pentadienoic acid derivatives involve ketene intermediates or Claisen rearrangements, which could be adapted for ester production . For example:

Such methods emphasize controlled reaction conditions to prevent polymerization of the diene system .

Physicochemical Properties

Boiling Point and Solubility

While experimental data for the ethyl ester are unavailable, estimates based on structural analogs suggest:

-

Boiling Point: ~220–240°C (vs. 195–210°C for the parent acid)

-

LogP: ~2.8–3.2 (higher lipophilicity than the acid, which has LogP 1.98)

-

Solubility: Miscible with organic solvents (e.g., ethanol, DMSO); low aqueous solubility (<1 mg/mL) .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester), 1650–1600 cm⁻¹ (conjugated diene C=C) .

-

NMR: Key signals include δ 4.1–4.3 ppm (quartet, -OCH₂CH₃), δ 5.3–6.2 ppm (multiplet, diene protons) .

Stability and Reactivity

Thermal and Oxidative Stability

The conjugated diene system renders the compound susceptible to:

-

Diels-Alder Reactions: May undergo cycloaddition with electron-deficient dienophiles.

-

Autoxidation: Radical-initiated degradation at the allylic positions, necessitating storage under inert atmospheres .

Hydrolytic Sensitivity

The ester bond is hydrolytically labile under acidic or basic conditions:

This property is critical for prodrug applications, where controlled hydrolysis releases the active acid form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume